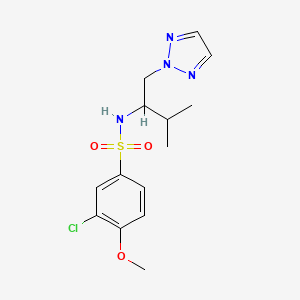

3-chloro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

Description

The exact mass of the compound 3-chloro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-chloro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O3S/c1-10(2)13(9-19-16-6-7-17-19)18-23(20,21)11-4-5-14(22-3)12(15)8-11/h4-8,10,13,18H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFMTEMKEVFTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a compound of interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and anticancer properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the formation of the triazole ring via a click reaction. The initial step typically involves the synthesis of a sulfonamide precursor followed by the introduction of the triazole moiety through azide-alkyne cycloaddition reactions. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the synthesized compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of benzenesulfonamides, including those containing triazole rings. The synthesized compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Table 1: Antibacterial Activity of 3-chloro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 32 µg/mL |

| B | E. coli | 64 µg/mL |

| C | S. aureus | 16 µg/mL |

| D | E. coli | 32 µg/mL |

The results indicate that compounds with triazole substitutions exhibit enhanced antibacterial activity compared to their non-triazole counterparts, likely due to their ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

In addition to antibacterial properties, this compound has been investigated for its anticancer potential. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 5.0 ± 0.5 |

| B | HeLa (Cervical Cancer) | 10.0 ± 1.0 |

| C | A549 (Lung Cancer) | 15.0 ± 0.8 |

The IC50 values suggest that the compound exhibits significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent.

Case Studies

A notable study conducted on related triazole derivatives highlighted their mechanism of action involving apoptosis induction in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, demonstrating that the presence of the triazole moiety facilitated increased apoptotic rates in treated cells.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound generally involves a multi-step process that includes the formation of a triazole ring via a click reaction. The initial step often involves creating a sulfonamide precursor followed by the introduction of the triazole moiety through azide-alkyne cycloaddition reactions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives containing triazole rings, including this compound. It has been tested against various bacteria, including both Gram-positive and Gram-negative strains.

Table 1: Antibacterial Activity of 3-chloro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 64 µg/mL |

| C | Staphylococcus aureus | 16 µg/mL |

| D | Escherichia coli | 32 µg/mL |

The results indicate that compounds with triazole substitutions exhibit enhanced antibacterial activity compared to their non-triazole counterparts, likely due to their ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 5.0 ± 0.5 |

| B | HeLa (Cervical Cancer) | 10.0 ± 1.0 |

| C | A549 (Lung Cancer) | 15.0 ± 0.8 |

The IC50 values suggest that the compound exhibits significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent.

Case Studies

A notable study on related triazole derivatives demonstrated their mechanism of action involving apoptosis induction in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, showing that the presence of the triazole moiety facilitated increased apoptotic rates in treated cells.

Another research effort focused on the structure-activity relationship (SAR) of benzenesulfonamide derivatives containing triazoles. The findings indicated that modifications to the substituents on the benzenesulfonamide scaffold could enhance both antibacterial and anticancer activities.

Q & A

Q. Advanced Research Focus :

- Methodological Approach :

- Step 1 : Employ regioselective Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole formation, ensuring minimal byproduct generation. Optimize reaction time (12–24 hours) and temperature (25–60°C) based on precursor stability .

- Step 2 : Use orthogonal protecting groups for the sulfonamide and methoxy functionalities during coupling reactions to prevent undesired side reactions .

- Step 3 : Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product via recrystallization (ethanol/water system) .

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

How can contradictions in reported biological activities of sulfonamide derivatives be resolved?

Q. Advanced Research Focus :

- Methodological Approach :

- Step 1 : Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines) to isolate compound-specific effects .

- Step 2 : Validate structural integrity of test compounds using single-crystal X-ray diffraction to rule out polymorphic or stereochemical discrepancies .

- Step 3 : Perform dose-response curves and statistical analysis (e.g., ANOVA) to assess activity variability across studies .

What advanced crystallographic techniques are effective for determining this compound’s 3D structure?

Q. Advanced Research Focus :

- Methodological Approach :

- Step 1 : Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–298 K to minimize thermal motion artifacts .

- Step 2 : Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms and constraints for H-atom positions .

- Step 3 : Visualize and validate the structure with WinGX/ORTEP , analyzing bond lengths (e.g., C–S: ~1.76 Å) and angles (e.g., S–N–C: ~115°) against known sulfonamide derivatives .

What substituent modifications are promising for enhancing target binding affinity in SAR studies?

Q. Advanced Research Focus :

- Methodological Approach :

- Step 1 : Replace the 3-chloro group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on the benzene ring .

- Step 2 : Modify the 4-methoxy group to bulkier alkoxy chains (e.g., -OCH₂CH₃) to probe steric effects in hydrophobic pockets .

- Step 3 : Introduce substituents at the triazole N-2 position to enhance π-stacking interactions with aromatic residues .

How can computational docking predict this compound’s interaction with protein targets?

Q. Advanced Research Focus :

- Methodological Approach :

- Step 1 : Generate 3D conformers using PubChem’s structural data (CID: B2734147) and optimize geometry with DFT (B3LYP/6-31G*) .

- Step 2 : Dock the compound into target active sites (e.g., carbonic anhydrase) using AutoDock Vina, scoring poses with MM-GBSA free-energy calculations .

- Step 3 : Validate predictions with molecular dynamics simulations (50 ns trajectories) to assess binding stability .

How to address regioselectivity challenges in triazole synthesis?

Q. Advanced Research Focus :

- Methodological Approach :

What protocols assess thermodynamic stability and solubility?

Q. Advanced Research Focus :

- Methodological Approach :

How to resolve NMR discrepancies between synthesized batches?

Q. Advanced Research Focus :

- Methodological Approach :

How to design a microsomal assay for metabolic stability?

Q. Advanced Research Focus :

- Methodological Approach :

- Step 1 : Incubate compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .

- Step 2 : Quantify parent compound degradation over 60 minutes using LC-MS/MS (MRM mode) .

How to validate purity via HPLC with structurally similar byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.